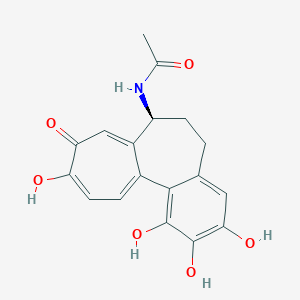
1,2,3-Demethylcolchiceine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Demethylcolchiceine is a natural alkaloid compound that is obtained from the autumn crocus plant. It belongs to the family of colchicine alkaloids and has been known for its medicinal properties for centuries. The compound has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of 1,2,3-Demethylcolchiceine is not fully understood. However, it is believed to work by inhibiting the polymerization of microtubules, which are important components of the cytoskeleton. This leads to the disruption of various cellular processes, including cell division, motility, and signaling.
生化和生理效应
1,2,3-Demethylcolchiceine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been found to have neuroprotective effects and has been studied for its potential applications in treating neurodegenerative diseases.
实验室实验的优点和局限性
1,2,3-Demethylcolchiceine has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. It has been extensively studied and has a well-established mechanism of action. However, the compound also has some limitations. It is highly toxic and can cause severe side effects. It also has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1,2,3-Demethylcolchiceine. One area of research is the development of new treatments for cancer and other diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential in clinical settings. Another area of research is the study of the compound's neuroprotective effects. The compound has shown potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research to understand the mechanism of action of 1,2,3-Demethylcolchiceine and its potential applications in various fields of scientific research.
Conclusion:
1,2,3-Demethylcolchiceine is a natural alkaloid compound that has been extensively studied for its potential applications in scientific research. The compound has anti-inflammatory, anti-cancer, and anti-microbial properties and has been used in various research studies to understand the mechanism of action of various diseases and to develop new treatments. While the compound has several advantages for lab experiments, it also has some limitations. Further research is needed to determine the full potential of 1,2,3-Demethylcolchiceine in various fields of scientific research.
合成方法
The synthesis of 1,2,3-Demethylcolchiceine involves the extraction of the compound from the autumn crocus plant. The plant is harvested, dried, and ground to a fine powder. The powder is then extracted using a solvent such as ethanol or methanol. The extract is purified using chromatography techniques to obtain pure 1,2,3-Demethylcolchiceine.
科学研究应用
1,2,3-Demethylcolchiceine has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in various research studies to understand the mechanism of action of various diseases and to develop new treatments.
属性
CAS 编号 |
134568-30-2 |
|---|---|
产品名称 |
1,2,3-Demethylcolchiceine |
分子式 |
C18H17NO6 |
分子量 |
343.3 g/mol |
IUPAC 名称 |
N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C18H17NO6/c1-8(20)19-12-4-2-9-6-15(23)17(24)18(25)16(9)10-3-5-13(21)14(22)7-11(10)12/h3,5-7,12,23-25H,2,4H2,1H3,(H,19,20)(H,21,22)/t12-/m0/s1 |
InChI 键 |
AQAJIZGCFLTZFB-LBPRGKRZSA-N |
手性 SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
规范 SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
其他 CAS 编号 |
134568-30-2 |
同义词 |
AcetaMide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetrahydroxy-9-oxobenzo[a]heptalen-7-yl)-, (S)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)
![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)
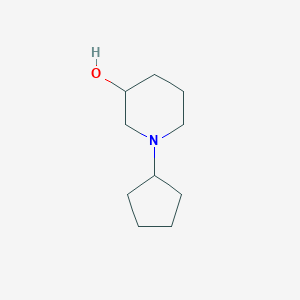
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)
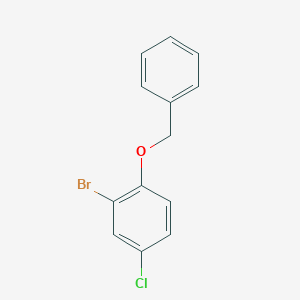
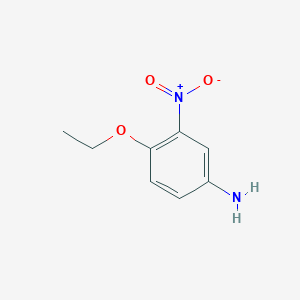
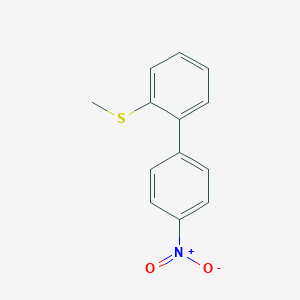
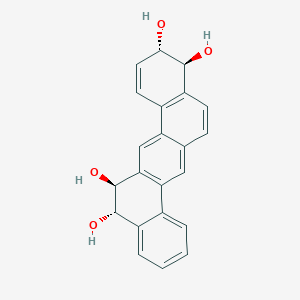
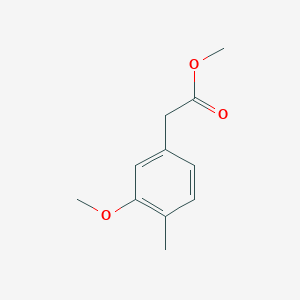

![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)


